sanggenon O

Description

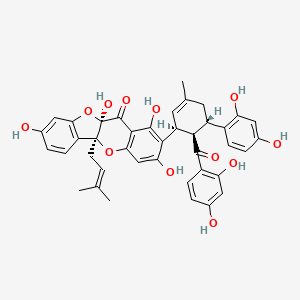

Structure

2D Structure

Properties

Molecular Formula |

C40H36O12 |

|---|---|

Molecular Weight |

708.7 g/mol |

IUPAC Name |

(5aS,10aR)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39+,40+/m1/s1 |

InChI Key |

XETHJOZXBVWLLM-HCAFVXMDSA-N |

SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |

Isomeric SMILES |

CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@]6(C7=C(C=C(C=C7)O)O[C@]6(C5=O)O)CC=C(C)C)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |

Synonyms |

sanggenon O |

Origin of Product |

United States |

Foundational & Exploratory

Sanggenon O: A Technical Guide on its Discovery, Origin, and Analysis in Morus alba

Executive Summary: This document provides a comprehensive technical overview of Sanggenon O, a complex Diels-Alder type isoprenylated flavonoid found in the root bark of Morus alba (White Mulberry). Initially discovered in the early 1980s from the traditional Chinese medicine "Sāng-Bái-Pí," this compound is a product of the plant's specialized flavonoid biosynthesis pathway. This guide details its discovery, physicochemical properties, and biosynthetic origins. Furthermore, it provides in-depth experimental protocols for its extraction, isolation, and structural elucidation. Quantitative data is presented to contextualize its abundance. Finally, relevant signaling pathways potentially modulated by this class of compounds are illustrated, providing a basis for understanding its biological activities. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Discovery and Origin

This compound was first isolated and identified in 1982 by Nomura and his colleagues from an acetone extract of the Chinese crude drug "Sāng-Bái-Pí," which is the dried root bark of Morus species (Moraceae)[1][2]. This discovery was part of a broader investigation into the chemical constituents of mulberry root bark, which led to the identification of a series of unique and structurally complex flavonoids, many of which are Diels-Alder type adducts[2][3]. This compound is a structural isomer of Sanggenon C and is considered to be biogenetically formed through a Diels-Alder type reaction between a chalcone derivative and a dehydroprenylflavanone derivative[1]. Its primary natural source remains the root bark of Morus alba and related species[4].

Physicochemical Properties and Structure

This compound is a complex flavanone derivative. Its structure has been elucidated through extensive spectroscopic analysis.

| Property | Data | Source |

| Molecular Formula | C₄₀H₃₆O₁₂ | [PubChem CID: 15479637] |

| Molecular Weight | 708.7 g/mol | [PubChem CID: 15479637] |

| IUPAC Name | (5aS,10aR)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-benzofuro[3,2-b]chromen-11-one | [PubChem CID: 15479637] |

| Appearance | Amorphous Powder | [1] |

| Type | Isoprenylated Flavonoid (Diels-Alder Adduct) | [1][2] |

Biosynthesis and Origin in Morus alba

The origin of this compound lies in the intricate flavonoid biosynthesis pathway within Morus alba. This pathway begins with the general phenylpropanoid pathway, leading to the formation of chalcones, which are precursors to all flavonoids. The unique structure of this compound arises from a subsequent, highly specific enzymatic reaction.

The biosynthesis is believed to proceed as follows:

-

Phenylpropanoid Pathway: The amino acid Phenylalanine is converted into p-Coumaroyl-CoA through the action of enzymes such as Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).

-

Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Flavanone Formation: Chalcone isomerase (CHI) converts the chalcone into a flavanone (e.g., naringenin).

-

Diels-Alder Cycloaddition: The hallmark of sanggenon biosynthesis is a proposed enzymatic Diels-Alder [4+2] cycloaddition. A dehydroprenylated flavanone derivative acts as the diene, and a chalcone derivative serves as the dienophile. This reaction forms the characteristic cyclohexene ring that links the two flavonoid-type moieties, resulting in the complex this compound skeleton[1].

Caption: Putative biosynthetic pathway of this compound in Morus alba.

Experimental Protocols

Extraction and Isolation

The following is a representative protocol for the isolation of sanggenons, including this compound, from Morus alba root bark, synthesized from multiple reported methods[4][5].

-

Preparation of Plant Material: Dried root bark of Morus alba is pulverized into a fine powder.

-

Initial Extraction: The powdered bark is extracted exhaustively with methanol (MeOH) or acetone at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The flavonoid components, including this compound, are typically enriched in the EtOAc fraction.

-

Column Chromatography: The dried EtOAc fraction is subjected to repeated column chromatography for purification.

-

Silica Gel Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of chloroform-methanol or hexane-ethyl acetate to yield several sub-fractions.

-

ODS Chromatography: Sub-fractions rich in sanggenons are further purified using octadecylsilyl (ODS) reverse-phase chromatography with a methanol-water gradient.

-

Sephadex LH-20 Chromatography: Final purification is often achieved using a Sephadex LH-20 column with methanol as the eluent to remove remaining impurities, yielding purified this compound.

-

-

Purity Analysis: The purity of the isolated compound is confirmed by High-Performance Liquid Chromatography (HPLC).

Caption: General experimental workflow for the isolation of this compound.

Structural Elucidation

The structure of isolated compounds like this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Techniques like Fast Atom Bombardment MS (FAB-MS) or Electrospray Ionization MS (ESI-MS) are used to determine the exact molecular weight and molecular formula of the compound[1][4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework. ¹H-NMR reveals the number of different types of protons and their neighboring environments, while ¹³C-NMR shows the number of different carbon atoms. Advanced 2D-NMR techniques (e.g., COSY, HMQC, HMBC) are crucial for establishing the connectivity between atoms in a complex molecule like this compound[4].

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy in methanol provides information about the chromophoric system of the flavonoid, which is characteristic of the flavanone skeleton[1].

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups[1][4].

Quantitative Data

Quantitative analysis of specific flavonoids in Morus alba extracts can be challenging due to the chemical complexity. However, studies on standardized extracts provide valuable data. A specialized extract of Morus alba root bark, designated MA60, was analyzed for its sanggenon content.

| Compound | Concentration in MA60 Extract (% w/w) |

| Sanggenon C | 10.7% |

| Sanggenon D | 6.9% |

| Sanggenon B | 1.2% |

| Sanggenon G | 1.2% |

| This compound | 0.8% |

| Sanggenon E | 1.0% |

| Data sourced from Langeder et al., 2023, as cited in[5]. |

Biological Activity and Associated Signaling Pathways

While specific signaling pathway studies for this compound are limited, extensive research on closely related Diels-Alder adducts from Morus alba, such as Sanggenon A and Kuwanon T, has elucidated their potent anti-inflammatory effects[6][7]. These compounds are known to modulate key inflammatory signaling pathways, which are likely shared by this compound due to structural similarity.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli (like LPS) trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6). Sanggenons A and T have been shown to prevent the activation of NF-κB[7][8].

Caption: Inhibition of the canonical NF-κB signaling pathway by sanggenons.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various protective genes, including Heme Oxygenase-1 (HO-1). Sanggenon A and Kuwanon T have been demonstrated to induce the expression of HO-1 through the activation of Nrf2[6][8].

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by sanggenons.

Conclusion

This compound stands out as a structurally remarkable natural product originating from the root bark of Morus alba. Its discovery in the 1980s unveiled a new class of complex flavonoids formed via a Diels-Alder cycloaddition, a unique feature in plant biosynthesis. The detailed protocols for its isolation and the sophisticated spectroscopic methods required for its characterization underscore the complexity of natural product chemistry. While its precise biological activities are still under investigation, the well-documented anti-inflammatory and antioxidant properties of its structural analogs suggest that this compound is a promising candidate for further pharmacological research, particularly in the context of inflammatory diseases and conditions related to oxidative stress. Future studies should focus on elucidating the specific molecular targets of this compound to fully realize its therapeutic potential.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Sanggenon O: A Technical Overview of its Bioactivity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Parameter | Value | Reference |

| IUPAC Name | (5aS,10aR)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one | PubChem CID: 15479637 |

| CAS Number | 101664-32-8 | PubChem CID: 15479637 |

Abstract

Sanggenon O, a complex Diels-Alder type adduct isolated from the root bark of Morus species, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its anti-inflammatory activities. While research specifically on this compound is emerging, data from its closely related diastereomer, sanggenon C, provides significant insights into its potential mechanisms of action. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its biological effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by inhibiting key mediators in the inflammatory cascade. Studies have shown that both this compound and its diastereomer, sanggenon C, effectively suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[2] Notably, this compound exhibited stronger inhibitory effects on NO production and Nuclear Factor-kappa B (NF-κB) activation compared to sanggenon C.[2]

Quantitative Data on Anti-inflammatory Effects

| Compound | Assay | Cell Line | Treatment | Observed Effect | Reference |

| This compound | Nitric Oxide (NO) Production | RAW264.7 | 10 µM | Strong inhibition of LPS-induced NO production | [2] |

| This compound | NF-κB Activation | RAW264.7 | 10 µM | Strong inhibition of LPS-induced NF-κB activation | [2] |

| This compound | iNOS Protein Expression | RAW264.7 | 1 µM, 10 µM | Suppression of LPS-induced iNOS expression | [2] |

| Sanggenon C | NF-κB Activation | RAW264.7 | 10 µM | Inhibition of LPS-induced NF-κB activation | [2] |

| Sanggenon C | iNOS Protein Expression | RAW264.7 | 1 µM, 10 µM | Suppression of LPS-induced iNOS expression | [2] |

Signaling Pathway

The primary anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2).

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anti-inflammatory effects of this compound. Researchers should optimize these protocols for their specific experimental conditions.

NF-κB Reporter Assay (SEAP)

This assay quantitatively measures the activity of NF-κB transcription factor in response to stimuli.

-

Cell Culture: RAW264.7 cells stably transfected with a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound (e.g., 1 µM, 10 µM) for 2 hours.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NF-κB activation.

-

SEAP Detection: The cell culture supernatant is collected, and SEAP activity is measured using a chemiluminescent substrate according to the manufacturer's instructions.

-

Data Analysis: Luminescence is measured using a microplate reader. The inhibitory effect of this compound is calculated as the percentage reduction in SEAP activity compared to the LPS-stimulated control.

Caption: Workflow for NF-κB secreted alkaline phosphatase (SEAP) reporter assay.

Western Blot for iNOS Expression

This technique is used to detect and quantify the expression of the iNOS protein.

-

Cell Lysis: RAW264.7 cells are treated with this compound and/or LPS as described above. After incubation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for iNOS overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensity is quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Caption: General workflow for Western blot analysis of iNOS protein expression.

Conclusion and Future Directions

This compound is a promising natural product with potent anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway. While current research provides a solid foundation, further studies are warranted to fully elucidate its therapeutic potential. Future research should focus on obtaining precise quantitative data, such as IC50 values, for this compound in various inflammatory models. Additionally, comprehensive in vivo studies are necessary to evaluate its efficacy, safety, and pharmacokinetic profile. The exploration of its effects on other signaling pathways and its potential applications in other disease areas, such as cancer, also represent exciting avenues for future investigation. This detailed technical guide serves as a valuable resource for researchers dedicated to advancing our understanding of this compound and its potential translation into novel therapeutic agents.

References

The Biosynthesis of Sanggenon O in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon O, a complex prenylated flavonoid found in plants of the Morus genus (mulberry), has garnered significant interest for its diverse pharmacological activities. As a Diels-Alder type adduct, its biosynthesis represents a fascinating example of specialized metabolic engineering in plants. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic steps, precursor molecules, and regulatory aspects. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, facilitating further investigation and potential biotechnological production of this promising bioactive compound.

Introduction

The Moraceae family, particularly the genus Morus, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the prenylated flavonoids, including the sanggenons, stand out for their complex chemical structures and potent therapeutic properties. This compound is a prominent member of this class, characterized by a unique cyclohexene moiety formed through a [4+2] cycloaddition reaction. Understanding the intricate biosynthetic machinery that plants employ to construct such complex molecules is paramount for harnessing their full potential, whether through metabolic engineering of plants or heterologous expression systems. This guide synthesizes the available scientific literature to present a detailed account of the this compound biosynthesis pathway.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and diverges into specialized flavonoid and prenylflavonoid metabolism. The overall pathway can be conceptualized in three key stages:

-

Formation of the Chalcone Dienophile: The biosynthesis initiates with the production of a specific chalcone molecule that serves as the dienophile in the subsequent Diels-Alder reaction.

-

Formation of the Dehydroprenylflavanone Diene: Concurrently, a dehydroprenylflavanone is synthesized, which acts as the diene for the cycloaddition.

-

The Diels-Alder Cycloaddition: The final step involves the enzymatic [4+2] cycloaddition of the chalcone and the dehydroprenylflavanone to yield this compound.

A detailed schematic of the proposed pathway is presented below, followed by a discussion of each stage.

Figure 1. Proposed biosynthetic pathway of this compound.

Formation of the Chalcone Dienophile

The biosynthesis of the chalcone precursor begins with the general phenylpropanoid pathway, where phenylalanine is converted to p-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL) , cinnamate 4-hydroxylase (C4H) , and 4-coumarate:CoA ligase (4CL) .

The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS) . This enzyme mediates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. While naringenin chalcone is a common precursor for many flavonoids, the specific chalcone that acts as the dienophile in this compound synthesis is likely a more complex, substituted derivative. The exact structure of this specific chalcone precursor and the tailoring enzymes involved in its modification are yet to be fully elucidated.

Formation of the Dehydroprenylflavanone Diene

The formation of the diene component of this compound involves several key steps:

-

Flavanone Formation: Naringenin chalcone, formed by CHS, is cyclized by chalcone isomerase (CHI) to produce the flavanone naringenin.

-

Prenylation: The flavanone scaffold is then modified by the attachment of a prenyl group, a reaction catalyzed by a prenyltransferase (PTase) . Several flavonoid-specific prenyltransferases have been identified in Morus alba, such as Morus alba isoliquiritigenin 3'-dimethylallyltransferase (MaIDT), which demonstrates the plant's capacity for flavonoid prenylation.[1] The specific prenyltransferase responsible for the prenylation of the this compound precursor has not yet been definitively identified.

-

Dehydration: A crucial and currently uncharacterized step is the dehydration of the prenylated flavanone to form the conjugated diene system necessary for the Diels-Alder reaction. This transformation is hypothesized to be catalyzed by a specific dehydratase enzyme.

The Diels-Alder Cycloaddition

The final and most remarkable step in this compound biosynthesis is the [4+2] cycloaddition between the chalcone dienophile and the dehydroprenylflavanone diene. This reaction is catalyzed by a recently discovered enzyme, the Morus alba Diels-Alderase (MaDA) .[1][2] This enzyme facilitates the formation of the characteristic cyclohexene ring of this compound. The discovery of MaDA provided the first direct evidence for an enzyme-catalyzed intermolecular Diels-Alder reaction in plants.[1][2]

Quantitative Data

While a complete quantitative profile of the this compound biosynthetic pathway is not yet available, several studies have provided valuable data on the abundance of related flavonoids in Morus alba.

Table 1: Relative Abundance of Major Metabolite Classes in Different Parts of Morus alba

| Medicinal Part | Alkaloids (%) | Flavonoids (%) | Terpenes (%) | Phenols (%) | Phenylpropanoids (%) | Lipids (%) |

| Mori Cortex (Root Bark) | 4.0 | 0.7 | 20.1 | 2.3-4.4 | 0.5-1.8 | 2.4-5.3 |

| Mori Folium (Leaves) | 3.6 | 27.2 | 2.1 | 2.3-4.4 | 0.5-1.8 | 2.4-5.3 |

| Mori Fructus (Fruit) | 5.1 | 5.6 | 2.6 | 2.3-4.4 | 0.5-1.8 | 2.4-5.3 |

| Mori Ramulus (Twigs) | 4.5 | 1.2 | 2.5 | 2.3-4.4 | 0.5-1.8 | 2.4-5.3 |

Data adapted from a widely targeted metabolomics analysis of Morus alba L.[3]

Table 2: Content of Selected Sanggenons in Morus alba Root Bark Extract (MA60)

| Compound | Content (%) |

| Sanggenon C | 6.9 |

| Sanggenon D | 10.7 |

| This compound | 0.8 |

| Sanggenon B | 1.2 |

| Sanggenon G | 1.2 |

| Sanggenon E | 1.0 |

Data from a study on bioactive marker compounds of a Morus alba root bark extract.[4]

Table 3: Kinetic Parameters of Morus alba Diels-Alderase (MaDA) Isozymes with Morachalcone A as Dienophile

| Enzyme | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |

| MaDA-1 | 28.3 ± 2.4 | 1.8 ± 0.1 | 6.4 x 104 |

| MaDA-3 | 45.6 ± 5.2 | 0.04 ± 0.001 | 8.8 x 102 |

Kinetic data for the dienophile morachalcone A with a saturating concentration of the diene. Adapted from a study on the enzymatic control of Diels-Alder reactions.[1][2]

Experimental Protocols

This section outlines general methodologies for the extraction, quantification, and analysis of sanggenons and related flavonoids from Morus species, based on protocols described in the scientific literature.

Extraction of Flavonoids from Morus alba Root Bark

Objective: To extract total flavonoids, including sanggenons, from dried Morus alba root bark.

Materials:

-

Dried and powdered Morus alba root bark

-

n-hexane

-

Methanol (or 95% ethanol)

-

Pressurized liquid extraction (PLE) system (optional)

-

Rotary evaporator

-

Freeze-dryer or vacuum oven

Protocol:

-

Defatting: The powdered root bark is first defatted with n-hexane to remove lipophilic compounds. This can be done by maceration, Soxhlet extraction, or using a PLE system.

-

Extraction: The defatted plant material is then extracted with methanol or 95% ethanol. For enhanced extraction efficiency, techniques such as sonication, maceration with shaking, or PLE can be employed.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

Drying: The concentrated extract is then dried completely using a freeze-dryer or a vacuum oven to yield the crude flavonoid extract.

Quantification of Sanggenons by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound and other sanggenons in a plant extract.

Materials:

-

Crude flavonoid extract

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or acetic acid

-

Analytical standards of this compound and other relevant sanggenons

-

HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

C18 reversed-phase HPLC column

Protocol:

-

Sample Preparation: A known weight of the crude extract is dissolved in a suitable solvent (e.g., methanol) to a specific concentration. The solution is then filtered through a 0.22 µm syringe filter before injection.

-

Standard Preparation: Standard stock solutions of this compound and other sanggenons are prepared in a suitable solvent. A series of calibration standards are then prepared by serial dilution of the stock solutions.

-

HPLC Analysis:

-

Mobile Phase: A gradient elution is typically used, consisting of two solvents: (A) water with a small percentage of formic acid or acetic acid (e.g., 0.1%), and (B) acetonitrile or methanol with the same acid percentage.

-

Gradient Program: The gradient starts with a higher proportion of solvent A, which is gradually decreased while the proportion of solvent B is increased over the course of the run to elute compounds with increasing hydrophobicity.

-

Detection: The eluting compounds are monitored at a specific wavelength (e.g., 280 nm) using a DAD. For more specific and sensitive detection, an MS detector can be used.

-

-

Quantification: A calibration curve is constructed by plotting the peak area of the analytical standards against their known concentrations. The concentration of the sanggenons in the sample extract is then determined by interpolating their peak areas on the calibration curve.

In Vitro Assay for Diels-Alderase Activity

Objective: To determine the enzymatic activity of the Morus alba Diels-Alderase (MaDA).

Materials:

-

Purified recombinant MaDA enzyme

-

Chalcone dienophile substrate (e.g., morachalcone A)

-

Dehydroprenylflavanone diene substrate

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Quenching solution (e.g., ethyl acetate)

-

HPLC system for product analysis

Protocol:

-

Reaction Setup: The enzymatic reaction is initiated by adding a known amount of the purified MaDA enzyme to a reaction mixture containing the chalcone and diene substrates in the reaction buffer.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching: The reaction is stopped by adding a quenching solution, such as ethyl acetate, which also serves to extract the product.

-

Product Analysis: The organic layer is separated, dried, and redissolved in a suitable solvent for analysis by HPLC.

-

Activity Calculation: The amount of product formed is quantified by HPLC, and the enzymatic activity is calculated based on the amount of product formed per unit time per amount of enzyme.

Signaling Pathways and Regulation

The biosynthesis of specialized metabolites like this compound is tightly regulated in response to developmental cues and environmental stresses. While the specific regulatory network governing this compound production is not fully understood, it is likely integrated with the broader regulation of the flavonoid pathway.

Figure 2. A generalized model for the regulation of flavonoid biosynthesis.

The expression of flavonoid biosynthetic genes is often controlled by a conserved transcriptional regulatory complex known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. This complex integrates various signals, including light, hormones (such as jasmonates), and pathogen attack, to modulate the expression of genes encoding enzymes like CHS and CHI. It is plausible that the genes encoding the specific prenyltransferase, dehydratase, and Diels-Alderase involved in this compound biosynthesis are also under the control of such a regulatory network. Further research is needed to identify the specific transcription factors that regulate the this compound pathway in Morus species.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway is an ongoing area of research. While significant progress has been made, particularly with the discovery of the Morus alba Diels-Alderase, several key questions remain. The definitive identification and characterization of the specific chalcone precursor, the prenyltransferase, and the dehydratase involved in the formation of the diene are critical next steps. A comprehensive understanding of the regulatory mechanisms controlling this pathway will also be essential for developing strategies to enhance the production of this compound in its native plant or in heterologous systems. The knowledge compiled in this technical guide provides a solid foundation for future research aimed at unraveling the remaining mysteries of this compound biosynthesis and unlocking its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Widely Targeted Metabolomics Analysis to Reveal Metabolite of Morus alba L. in Different Medicinal Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice [frontiersin.org]

Solubility and Stability of Sanggenon O: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon O, a complex prenylated flavonoid isolated from the root bark of Morus species, has garnered significant interest for its potential pharmacological activities. However, the successful development of this compound into a viable therapeutic agent is contingent upon a thorough understanding of its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the known and extrapolated data on the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates data from structurally similar flavonoids and outlines general experimental protocols for the assessment of these critical parameters. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound and other related natural products.

Introduction

This compound is a Diels-Alder type adduct, a class of complex flavonoids known for their diverse biological activities.[1] Its intricate chemical structure, characterized by multiple hydroxyl groups and a prenyl moiety, suggests that its solubility and stability are likely to be significant challenges in formulation development. Poor aqueous solubility can limit bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products. Therefore, a comprehensive characterization of these properties is a critical early-step in the drug development process.

This guide summarizes the available information on the solubility of this compound in various solvents and its stability under different stress conditions. It also provides detailed experimental protocols for determining these parameters, enabling researchers to generate robust and reliable data for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential for interpreting its solubility and stability behavior.

| Property | Value | Source |

| Chemical Structure | (5aS,10aR)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-benzofuro[3,2-b]chromen-11-one | [1] |

| Molecular Formula | C₄₀H₃₆O₁₂ | [1] |

| Molecular Weight | 708.7 g/mol | [1] |

| Appearance | Not explicitly stated, but likely a solid at room temperature. | |

| pKa | Not experimentally determined. The multiple phenolic hydroxyl groups suggest it will have several acidic pKa values. | |

| LogP | Not experimentally determined. The complex polyphenolic structure suggests a relatively high lipophilicity. |

Solubility Profile of this compound

The solubility of a drug substance is a critical factor influencing its absorption and bioavailability. The solubility of flavonoids, in general, is highly dependent on the solvent's polarity, pH, and temperature. Flavonoid aglycones tend to be more soluble in polar organic solvents, while their glycosidic forms exhibit better solubility in less polar environments.

Qualitative Solubility

Based on general knowledge of complex flavonoids, the following qualitative solubility profile for this compound can be anticipated:

-

Aqueous Solvents: Very poorly soluble in water and neutral aqueous buffers.

-

Polar Aprotic Solvents: Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Alcohols: Sparingly soluble to soluble in methanol, ethanol, and isopropanol.

-

Non-Polar Solvents: Likely insoluble in hexane and other aliphatic hydrocarbons.

Quantitative Solubility Data (Illustrative)

Disclaimer: The following tables present illustrative quantitative solubility data for this compound. This data is extrapolated from studies on structurally similar flavonoids and is intended to provide a general understanding. Actual experimental values may vary.

Table 1: Illustrative Solubility of this compound in Common Laboratory Solvents at 25°C

| Solvent | Dielectric Constant | Polarity Index | Illustrative Solubility (mg/mL) |

| Water | 80.1 | 10.2 | < 0.01 |

| Methanol | 32.7 | 5.1 | ~ 1-5 |

| Ethanol | 24.5 | 4.3 | ~ 1-5 |

| Acetone | 20.7 | 4.3 | ~ 5-10 |

| Acetonitrile | 37.5 | 5.8 | ~ 1-5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 50 |

Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound at 25°C

| pH | Illustrative Solubility (µg/mL) |

| 2.0 | < 1 |

| 4.0 | < 1 |

| 6.0 | ~ 1-5 |

| 7.4 | ~ 5-10 |

| 8.0 | > 10 |

Stability Profile of this compound

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period. Flavonoids are susceptible to degradation by various factors, including heat, light, oxygen, and extreme pH conditions.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of a molecule. These studies are crucial for developing stability-indicating analytical methods.

Table 3: Illustrative Stability of this compound under Forced Degradation Conditions

| Stress Condition | Conditions | Illustrative Degradation (%) | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 5-10% | Ring cleavage products, smaller phenolic acids. |

| Base Hydrolysis | 0.1 M NaOH, RT, 4h | 10-20% | Ring cleavage products, chalcones, phenolic acids. |

| Oxidation | 3% H₂O₂, RT, 24h | 15-25% | Quinones, oxidative coupling products. |

| Thermal Degradation | 80°C, 48h | 10-15% | Deglycosylated products (if applicable), ring cleavage products. |

| Photodegradation | ICH Option 2 (1.2 million lux hours, 200 W h/m²) | 20-30% | Photodimers, photo-oxidation products. |

Experimental Protocols

The following sections provide detailed methodologies for conducting key experiments to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units.

Stability Assessment: Forced Degradation Protocol

This protocol outlines the conditions for a typical forced degradation study.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and keep at room temperature.

-

Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store the stock solution at 80°C.

-

Photodegradation: Expose the stock solution to light as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in solubility and stability samples.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective for separating flavonoids.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the λmax of this compound (to be determined experimentally, likely in the range of 280-380 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflows

Caption: Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Study.

Signaling Pathway

Caption: Oxidative Degradation Pathway of Flavonoids.

Conclusion

This technical guide has synthesized the available and extrapolated information on the solubility and stability of this compound. While specific quantitative data for this compound remains limited, the general principles governing flavonoid behavior, coupled with the provided experimental protocols, offer a solid foundation for researchers and drug development professionals. The poor aqueous solubility and potential for degradation under various stress conditions highlight the need for careful formulation strategies, such as the use of co-solvents, surfactants, or encapsulation technologies, to enhance the bioavailability and stability of this compound. The successful development of this promising natural product will undoubtedly depend on the rigorous application of the principles and methods outlined in this guide. Further research is strongly encouraged to generate specific data for this compound to validate and refine the illustrative information presented herein.

References

Sanggenon O: A Technical Review of Its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon O, a natural Diels-Alder type adduct isolated from the root bark of Morus alba (white mulberry), has emerged as a compound of interest for its significant anti-inflammatory properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used to elucidate its effects. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Core Biological Activity: Anti-Inflammation

The primary biological activity of this compound documented in the scientific literature is its potent anti-inflammatory effect. In vitro studies have demonstrated its ability to suppress key inflammatory pathways, particularly in response to lipopolysaccharide (LPS) stimulation in macrophage cell lines.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.

The key mechanistic steps of this compound's action are:

-

Inhibition of IκBα Phosphorylation and Degradation: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to prevent the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.[1]

-

Suppression of NF-κB Activation: By preventing the degradation of IκBα, this compound effectively inhibits the activation and nuclear translocation of NF-κB.[1][2]

-

Downregulation of Pro-Inflammatory Mediators: The inhibition of NF-κB activation leads to a significant reduction in the expression of downstream pro-inflammatory enzymes and cytokines. Specifically, this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), which in turn decreases the production of nitric oxide (NO), a key inflammatory mediator.[1]

Quantitative Data

While the literature consistently reports the dose-dependent inhibitory effects of this compound on inflammatory markers, specific IC50 values are not always provided in the abstracts of the reviewed articles. However, a key study directly comparing this compound to its diastereomer, Sanggenon C, revealed that this compound exhibits stronger inhibitory activity against both nitric oxide production and NF-κB activation.[1]

Table 1: Summary of Anti-Inflammatory Activity of this compound

| Bioassay | Cell Line | Stimulant | Target | Effect of this compound | Quantitative Data (IC50) | Reference |

| Nitric Oxide (NO) Production | RAW264.7 | LPS | iNOS | Inhibition | Stronger than Sanggenon C; specific IC50 not reported in abstract. | [1] |

| NF-κB Activation | RAW264.7 | LPS | NF-κB | Inhibition | Stronger than Sanggenon C; specific IC50 not reported in abstract. | [1] |

| iNOS Expression | RAW264.7 | LPS | iNOS | Inhibition | Dose-dependent inhibition observed at 1 µM and 10 µM. | [1] |

| IκBα Phosphorylation & Degradation | RAW264.7 | LPS | IκBα | Inhibition | Prevention of phosphorylation and degradation observed. | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature on this compound, based on the information available in the abstracts and general laboratory practices.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant.

-

Cell Culture and Treatment:

-

RAW264.7 macrophages are seeded in 96-well plates at a suitable density and allowed to adhere.

-

The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

-

The plates are incubated for a further 24 hours.

-

-

Griess Reaction:

-

After incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a new 96-well plate.

-

The mixture is incubated at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.

-

-

Quantification:

-

The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.

-

The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

-

NF-κB Reporter Assay (SEAP - Secreted Alkaline Phosphatase)

This assay measures the activity of NF-κB by quantifying the expression of a reporter gene (in this case, secreted alkaline phosphatase) under the control of an NF-κB response element.

-

Cell Transfection and Culture:

-

RAW264.7 cells are stably transfected with a plasmid containing the SEAP reporter gene driven by an NF-κB-dependent promoter.

-

The transfected cells are seeded in 96-well plates and allowed to adhere.

-

-

Cell Treatment:

-

The cells are pre-treated with various concentrations of this compound for a specified duration.

-

Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to activate the NF-κB pathway.

-

The plates are incubated for a designated period to allow for reporter gene expression and secretion of SEAP into the culture medium.

-

-

SEAP Activity Measurement:

-

The cell culture supernatant is collected.

-

The supernatant is heated to inactivate endogenous phosphatases.

-

A chemiluminescent substrate for alkaline phosphatase is added to the supernatant.

-

The luminescence, which is proportional to the amount of SEAP and therefore to NF-κB activity, is measured using a luminometer.

-

Western Blot for iNOS and Phospho-IκBα

This technique is used to detect and quantify the levels of specific proteins (iNOS and phosphorylated IκBα) in cell lysates.

-

Cell Lysis and Protein Quantification:

-

RAW264.7 cells are cultured and treated with this compound and/or LPS as described above.

-

The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the target protein (i.e., anti-iNOS or anti-phospho-IκBα).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

A loading control, such as an antibody against β-actin or GAPDH, is used to ensure equal protein loading across all lanes.

-

-

Detection and Analysis:

-

A chemiluminescent substrate is added to the membrane, which reacts with the HRP-conjugated secondary antibody to produce light.

-

The light signal is captured using an imaging system, and the intensity of the protein bands is quantified using densitometry software.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its investigation.

Caption: this compound inhibits the LPS-induced inflammatory pathway.

References

Methodological & Application

High-Yield Isolation of Sanggenon O from Morus alba Root Bark: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the high-yield isolation of Sanggenon O, a bioactive prenylated flavonoid, from the root bark of Morus alba (white mulberry). The protocol is designed to be a practical guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a Diels-Alder type adduct with significant biological activities, including potential anti-inflammatory and anti-infective properties. As interest in this compound grows for therapeutic applications, the need for an efficient and high-yielding isolation method is critical. This protocol outlines a robust procedure involving optimized extraction, solvent partitioning, and multi-step chromatographic purification to obtain this compound in high purity and yield.

Overview of the Isolation Workflow

The isolation process follows a logical progression from crude extraction to final purification. The general workflow is depicted below.

Caption: Experimental workflow for the isolation of this compound.

Quantitative Data Summary

The following table summarizes the expected yields at various stages of the isolation process, based on literature-derived data. A specialized extraction has been reported to yield an extract containing a significant percentage of various sanggenons[1].

| Isolation Stage | Starting Material | Product | Reported Yield/Content |

| Pressurized Liquid Extraction | Morus alba Root Bark | MA60 Extract | Not specified |

| Component Analysis of MA60 Extract | MA60 Extract | This compound | 0.8% |

| Sanggenon C | 10.7% | ||

| Sanggenon D | 6.9% | ||

| Sanggenon B | 1.2% | ||

| Sanggenon G | 1.2% | ||

| Sanggenon E | 1.0% |

Note: The overall yield of pure this compound from the starting plant material will depend on the efficiency of the subsequent chromatographic steps. The data presented for the MA60 extract serves as a benchmark for a high-yield starting fraction.

Detailed Experimental Protocols

Plant Material and Extraction

-

Preparation: Start with 10 kg of dried and powdered root bark of Morus alba.

-

Extraction:

-

Macerate the powdered root bark in 80% methanol (MeOH) at a ratio of 1:10 (w/v) at room temperature for 24 hours.

-

Filter the extract and repeat the extraction process on the residue two more times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Solvent Partitioning

-

Suspension: Suspend the crude methanol extract in distilled water.

-

Fractionation: Perform liquid-liquid partitioning successively with an equal volume of ethyl acetate (EtOAc).

-

Collection: Separate the layers and collect the EtOAc fraction.

-

Concentration: Concentrate the EtOAc fraction to dryness under reduced pressure. This fraction is enriched with less polar compounds, including this compound.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

Step 1: Silica Gel Column Chromatography

-

Column Preparation: Pack a silica gel column (e.g., 100-200 mesh) with a suitable solvent system, such as a gradient of chloroform-methanol (CHCl₃-MeOH).

-

Sample Loading: Dissolve the dried EtOAc fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., from 100% CHCl₃ to 90:10 CHCl₃-MeOH).

-

Fraction Collection and Analysis: Collect fractions and monitor the composition by thin-layer chromatography (TLC). Combine fractions containing the target compound based on their TLC profiles.

Step 2: Octadecylsilyl (ODS) Column Chromatography

-

Column Preparation: Pack a C18 reversed-phase (ODS) column and equilibrate with the initial mobile phase (e.g., a mixture of methanol and water).

-

Sample Loading: Dissolve the combined, dried fractions from the silica gel step in the mobile phase and load onto the ODS column.

-

Elution: Elute the column with a stepwise or linear gradient of increasing methanol concentration in water.

-

Fraction Collection and Analysis: Collect fractions and analyze by High-Performance Liquid Chromatography (HPLC) to identify those rich in this compound.

Step 3: Sephadex LH-20 Column Chromatography

-

Column Preparation: Swell Sephadex LH-20 beads in methanol and pack the column.

-

Sample Loading: Dissolve the concentrated this compound-rich fractions in a small volume of methanol and apply to the column.

-

Elution: Elute the column with 100% methanol. This step is effective for removing smaller impurities and pigments.

-

Final Purification: Collect fractions and analyze by HPLC. Combine the pure fractions containing this compound and evaporate the solvent to yield the final product.

Putative Signaling Pathway

While the specific signaling pathway for this compound is not extensively detailed in the available literature, the closely related compound, Sanggenon A, has been shown to exert anti-inflammatory effects by modulating the NF-κB and HO-1/Nrf2 signaling pathways[2][3]. It is plausible that this compound may act through a similar mechanism.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Conclusion

The protocol described in this application note provides a comprehensive and systematic approach for the high-yield isolation of this compound from Morus alba root bark. By following these detailed steps, researchers can reliably obtain this valuable bioactive compound for further pharmacological studies and drug development endeavors. The provided quantitative data serves as a useful benchmark for optimizing and evaluating the efficiency of the isolation process.

References

- 1. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Sanggenon O Using Column Chromatography

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon O, a complex prenylated flavonoid and Diels-Alder type adduct isolated from the root bark of Morus alba (white mulberry), has garnered significant interest for its diverse pharmacological activities. The isolation and purification of this compound in high purity are essential for comprehensive biological evaluation and potential drug development. This document provides a detailed protocol for the purification of this compound utilizing a multi-step column chromatography approach, including initial fractionation by flash chromatography and final polishing by preparative high-performance liquid chromatography (HPLC). Additionally, a validated ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) method for the quality control and purity assessment of the final product is described.

Introduction

This compound is a polyphenolic compound belonging to the class of flavonoids, specifically a Diels-Alder type adduct, which is characteristic of the Morus genus.[1] These complex structures are biosynthetically derived from the intermolecular [4+2] cycloaddition of a chalcone and a dehydroprenylflavanone.[2][3] The intricate structure of this compound contributes to its notable biological properties, but also presents challenges for its isolation and purification.

The purification strategy outlined herein employs a logical progression of chromatographic techniques to separate this compound from the complex phytochemical matrix of Morus alba root bark extract. The process begins with a crude fractionation using flash column chromatography, followed by a high-resolution purification step using preparative reverse-phase HPLC.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Caption: Experimental workflow for the purification of this compound.

Detailed Experimental Protocols

Plant Material and Extraction

-

Preparation of Plant Material : Dried root bark of Morus alba (10 kg) is pulverized into a coarse powder.

-

Extraction : The powdered root bark is extracted three times with methanol (3 x 50 L) at room temperature for 72 hours each. The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]

Liquid-Liquid Partitioning

-

The crude methanol extract is suspended in water (5 L) and sequentially partitioned with an equal volume of n-hexane, followed by ethyl acetate (EtOAc), and finally n-butanol.[4][5]

-

The ethyl acetate fraction, which is typically enriched with flavonoids, is collected and concentrated to dryness under reduced pressure.

Step 1: Flash Column Chromatography (Initial Fractionation)

This step aims to separate the complex ethyl acetate extract into less complex fractions, thereby enriching this compound.

-

Column Packing : A glass column is packed with silica gel (70-230 mesh) in a suitable solvent slurry (e.g., n-hexane).

-

Sample Loading : The dried ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution : The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v).

-

Fraction Collection : Fractions are collected in regular volumes (e.g., 250 mL) and monitored by thin-layer chromatography (TLC) using a chloroform-methanol mobile phase and visualization under UV light (254 nm and 365 nm).

-

Pooling : Fractions containing spots with similar Rf values to a this compound standard (if available) or characteristic flavonoid profiles are pooled and concentrated.

| Parameter | Value / Description | Reference |

| Stationary Phase | Silica Gel (70-230 mesh) | [4][6] |

| Mobile Phase | Gradient of Chloroform-Methanol | [4] |

| Detection | Thin-Layer Chromatography (TLC) | [2] |

Step 2: Preparative Reversed-Phase HPLC (Final Purification)

The this compound-enriched fraction from the previous step is subjected to preparative HPLC for final purification.

-

Sample Preparation : The dried enriched fraction is dissolved in methanol at a concentration of approximately 30-50 mg/mL and filtered through a 0.45 µm syringe filter.

-

Chromatographic Conditions : The separation is performed on a preparative C18 column. A gradient of acetonitrile and water, both containing 0.1% formic acid to improve peak shape, is typically effective for separating complex flavonoids.

-

Fraction Collection : The eluent is monitored by a UV detector at a wavelength of 284 nm. Fractions corresponding to the peak of this compound are collected.

-

Post-Purification : The collected fractions are combined, and the organic solvent is removed under reduced pressure. The remaining aqueous solution can be lyophilized to obtain pure this compound as a powder.

| Parameter | Value / Description | Reference |

| Stationary Phase | Preparative Reversed-Phase C18 (e.g., 250 x 20 mm, 10 µm) | General Practice |

| Mobile Phase A | Water + 0.1% Formic Acid | General Practice |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | General Practice |

| Gradient | Optimized based on analytical run (e.g., 30-70% B over 40 min) | General Practice |

| Flow Rate | 10-20 mL/min | General Practice |

| Detection | UV at 284 nm | [3] |

| Injection Volume | Dependent on column size and sample concentration | General Practice |

Quality Control: Purity Analysis by UHPLC-MS

The purity of the isolated this compound should be assessed using a high-resolution analytical technique such as UHPLC-MS.

| Parameter | Value / Description |

| Instrumentation | UHPLC system coupled to an ESI-MS detector |

| Column | Waters ACQUITY BEH phenyl (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B, 2-13 min: 30-98% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Detection (MS) | ESI in positive or negative ion mode |

Quantitative Data Summary

The expected yield of this compound from Morus alba root bark is typically low. The following table summarizes available quantitative data.

| Parameter | Value | Reference |

| Yield from Crude Drug | 1.8 x 10-3 % | [2] |

| Concentration in a Specialized Extract | 0.8% | N/A |

Conclusion

The protocol described provides a robust and systematic approach for the purification of this compound from Morus alba root bark. The combination of flash chromatography and preparative HPLC allows for the isolation of this compound with a purity suitable for detailed biological and pharmacological investigations. The use of a validated UHPLC-MS method ensures the accurate assessment of the final product's purity. This application note serves as a valuable resource for researchers in natural product chemistry and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. rsc.org [rsc.org]

- 4. KoreaMed Synapse [synapse.koreamed.org]

- 5. Diels-Alder type adducts from the fruits of Morus alba L. -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 6. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Separation of Sanggenon O from Morus alba Root Bark Using Preparative HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a robust and widely used technique for the purification of natural products like flavonoids.[3] This application note provides a detailed protocol for the extraction, preliminary purification, and final separation of sanggenon O from Morus alba root bark using a reversed-phase preparative HPLC method.

Experimental Workflow

The overall process involves a multi-step approach to enrich and isolate this compound. The workflow begins with extraction from the raw plant material, followed by liquid-liquid partitioning and a preliminary chromatographic step to create a this compound-rich fraction. The final purification is achieved by preparative HPLC.

Caption: Overall workflow for the isolation of this compound.

Experimental Protocols

Sample Preparation: Extraction and Pre-purification

This phase aims to create a flavonoid-rich fraction from the raw plant material, which is necessary to improve the efficiency and resolution of the final preparative HPLC step.

a. Materials and Reagents:

-

Dried root bark of Morus alba

-

Methanol (MeOH), HPLC grade

-

Ethyl acetate (EtOAc), analytical grade

-

n-Hexane, analytical grade

-

Deionized water

-

Silica gel (for column chromatography, 70-230 mesh)

-

Rotary evaporator

-

Glass column for chromatography

b. Protocol:

-

Extraction:

-

Grind the dried root bark of Morus alba (e.g., 1 kg) into a coarse powder.

-

Macerate the powder in 80% aqueous methanol (10 L) at room temperature for 24 hours. Repeat the extraction process three times.[1]

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in deionized water (1 L).

-

Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with an equal volume of n-hexane (to remove lipids) and then with ethyl acetate. Repeat the EtOAc extraction three times.[2]

-

Combine the ethyl acetate fractions, as this fraction is typically rich in flavonoids and Diels-Alder adducts.

-

Evaporate the EtOAc fraction to dryness under reduced pressure to yield the EtOAc extract.

-

-

Preliminary Purification via Silica Gel Chromatography:

-

Dissolve a portion of the EtOAc extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Prepare a silica gel column packed in n-hexane.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a step gradient of n-hexane and ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, etc.), gradually increasing the polarity.[1]

-

Collect fractions and monitor them using analytical Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

-

Pool the this compound-rich fractions and evaporate to dryness. This material will be used for preparative HPLC.

-

Preparative HPLC Separation

This protocol is a generalized method based on common practices for separating complex flavonoids.[3] Optimization may be required based on the specific composition of the pre-purified extract.

a. Instrumentation and Materials:

-

Preparative HPLC system with a binary gradient pump, autosampler or manual injector, and a UV/Vis or Photodiode Array (PDA) detector.

-

Fraction collector.

-

Reversed-Phase C18 column (e.g., YMC-Pack ODS-A, 250 x 10.0 mm, 5 µm particle size).[3]

-

Methanol (Solvent A), HPLC grade.

-

Deionized water with 0.1% acetic acid (Solvent B), HPLC grade.

-

Sample: Pre-purified this compound fraction dissolved in methanol (e.g., 20-50 mg/mL).

b. Protocol:

-

Sample Preparation: Dissolve the dried, pre-purified fraction in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions: Set up the preparative HPLC system according to the parameters outlined in Table 1 .

-

Injection and Fraction Collection: Inject the sample onto the column. Monitor the chromatogram at the specified wavelength. Collect fractions corresponding to the target peak based on retention time, which should be predetermined from an analytical scale run.

-

Post-purification:

-

Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.

-

Pool the pure fractions.

-

Remove the mobile phase solvent using a rotary evaporator or freeze-dryer to obtain the purified this compound.

-

Data Presentation

Table 1: Preparative HPLC Method Parameters

| Parameter | Specification |

| Instrumentation | Preparative HPLC System |

| Column | Reversed-Phase C18 (e.g., 250 x 10.0 mm, 5 µm) |

| Mobile Phase A | Methanol |

| Mobile Phase B | Water with 0.1% Acetic Acid |

| Gradient Elution | 0-5 min, 60% A; 5-30 min, 60-85% A; 30-35 min, 85% A; 35-40 min, 60% A |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 276 nm |

| Injection Volume | 1-5 mL (dependent on sample concentration and column loading capacity) |

Table 2: Hypothetical Purification Results (Example)

This table illustrates the type of data that would be generated from a successful purification run.

| Fraction ID | Retention Time (min) | Purity by Analytical HPLC (%) | Yield (mg) |

| SGO-F01 | 22.5 - 24.0 | 97.8 | 15.2 |

| SGO-F02 | 24.1 - 25.5 | 98.5 | 21.4 |

| SGO-F03 | 25.6 - 27.0 | 96.1 | 12.8 |

Associated Signaling Pathway

This compound has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes like iNOS and various cytokines.[4] this compound exerts its anti-inflammatory effect by preventing the degradation of IκBα, thereby blocking NF-κB activation.[1]

Caption: Inhibition of the NF-κB pathway by this compound.

References

- 1. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sanggenon G | C40H38O11 | CID 42608053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Sanggenon O in Plant Extracts using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon O, a prenylated flavonoid found in plants of the Morus genus, particularly in the root bark (Mori Cortex), has garnered interest for its potential pharmacological activities. As a complex Diels-Alder type adduct, its accurate quantification in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This application note provides a detailed protocol for the quantitative analysis of this compound in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Chemical Information

| Compound | Chemical Formula | Molecular Weight | Precursor Ion [M-H]⁻ (m/z) |

| This compound | C₄₀H₃₆O₁₂ | 708.7 g/mol | 707.7 |

Table 1: Chemical properties of this compound.[1]

Experimental Protocols

Extraction of this compound from Morus alba Root Bark

This protocol is adapted from a method for preparing a sanggenon-rich extract.[2]

Materials and Reagents:

-

Dried and ground Morus alba root bark

-

n-hexane (analytical grade)

-

Isopropanol (analytical grade)

-

Petroleum ether (analytical grade)

-

Accelerated Solvent Extractor (ASE) system (or equivalent)

-

Extraction cells (e.g., 34 mL)

-

Rotary evaporator

Procedure:

-

Weigh approximately 15 g of ground Morus alba root bark and place it into a 34 mL extraction cell.

-

Defatting Step: Perform an initial extraction with n-hexane to remove nonpolar constituents.

-

Main Extraction: Subsequently, extract the defatted plant material with a mixture of isopropanol and petroleum ether (2:1, v/v).

-

Set the extraction temperature to 80°C.

-

Repeat the extraction cycle multiple times to ensure exhaustive extraction of the target analytes.

-

Combine the extracts from the isopropanol/petroleum ether extractions.

-

Concentrate the combined extract to dryness using a rotary evaporator.

-

The resulting dried extract is now ready for sample preparation for LC-MS/MS analysis.

Sample Preparation for LC-MS/MS Analysis

Materials and Reagents:

-

Dried plant extract containing this compound

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Syringe filters (0.22 µm)

Procedure:

-

Accurately weigh a portion of the dried plant extract.

-

Dissolve the extract in HPLC-grade methanol to a known concentration (e.g., 1 mg/mL).

-

Vortex the solution to ensure complete dissolution.

-

Further dilute the stock solution with a suitable solvent, such as a methanol/water mixture, to a concentration within the calibration range of the LC-MS/MS method.

-

Filter the final solution through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (starting point for optimization):

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with a suitable percentage of B, ramp up to a high percentage of B to elute the analyte, followed by a wash and re-equilibration step. A typical gradient might be: 0-2 min, 30% B; 2-13 min, 30-98% B; 13-17 min, 98% B; 17-20 min, 30% B. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30°C |

Table 2: Suggested Liquid Chromatography Conditions.

Mass Spectrometry Conditions (Negative Ion Mode):